5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol
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Overview
Description
5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are widely studied due to their presence in numerous biological compounds and their applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol typically involves a multi-step process. One common method is the Betti reaction, which is a three-component Mannich-type condensation. This reaction involves 8-hydroxyquinoline, chloro-substituted benzaldehydes, and primary aromatic amines in absolute ethanol . The reaction conditions often include refluxing the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial, anticancer, and antioxidant activities.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It can be used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol is unique due to its specific substitution pattern and the presence of both quinoline and dichlorophenyl groups.
Properties
Molecular Formula |
C16H12Cl2N2O |
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Molecular Weight |
319.2 g/mol |
IUPAC Name |
5-[(3,5-dichloroanilino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C16H12Cl2N2O/c17-11-6-12(18)8-13(7-11)20-9-10-3-4-15(21)16-14(10)2-1-5-19-16/h1-8,20-21H,9H2 |
InChI Key |
WJMJXTPQYQXLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CNC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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